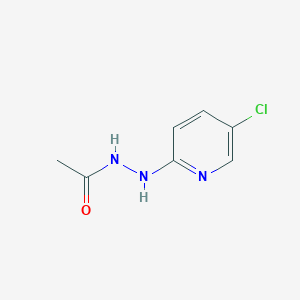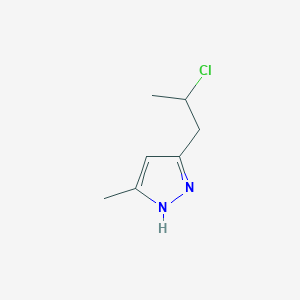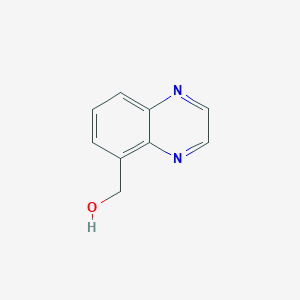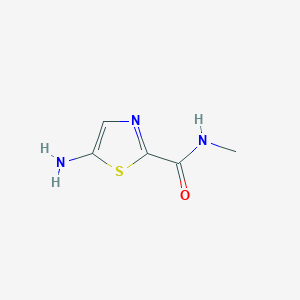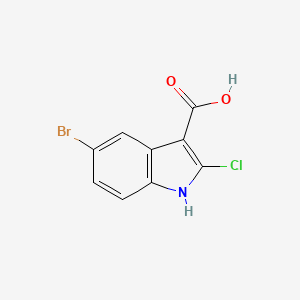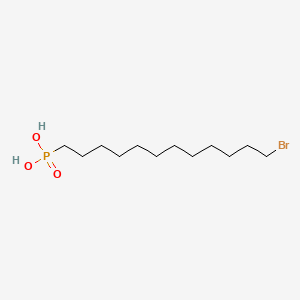
12-Bromododecylphosphonic acid
描述
12-Bromododecylphosphonic acid is a useful research compound. Its molecular formula is C12H26BrO3P and its molecular weight is 329.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
12-Bromododecylphosphonic acid is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . The role of osteoclasts is to break down bone tissue, which allows the body to release the calcium stored in the bone into the bloodstream .
Mode of Action
Bisphosphonates, including this compound, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bone resorption and formation . By inhibiting osteoclast activity, bisphosphonates indirectly affect bone formation, as changes in resorption drive formation . Therefore, when bone resorption decreases, bone formation also decreases .
Pharmacokinetics
The pharmacokinetic profiles of bisphosphonates are unique and differ substantially from most other drugs . Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Bisphosphonates in blood distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, where they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surface .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of osteoclast-mediated bone resorption, reduction of osteoclast activity, and indirect reduction of bone formation . These effects contribute to the overall decrease in bone resorption and turnover .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions . It is recommended to store the compound in a cool, dry place in tightly closed containers, away from oxidizing agents .
生化分析
Biochemical Properties
12-Bromododecylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a surface-active agent, facilitating the emulsification and stabilization of particles in biochemical assays . The compound interacts with enzymes such as phosphatases, which can hydrolyze the phosphonic acid group, leading to the release of bromododecyl alcohol. Additionally, this compound can bind to proteins through its hydrophobic dodecyl chain, affecting protein folding and function .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can disrupt lipid metabolism due to its surfactant properties, leading to changes in membrane fluidity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For example, it can inhibit phosphatases by mimicking the natural substrate, thus preventing dephosphorylation reactions. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or strong oxidizing agents. Long-term exposure to this compound in cell cultures has been shown to cause gradual changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of bromododecyl alcohol and phosphoric acid. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in lipid-rich regions of the cell, such as the plasma membrane and lipid droplets. This localization can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
This compound is primarily localized in the plasma membrane and other lipid-rich compartments within the cell. Its hydrophobic dodecyl chain facilitates its integration into lipid bilayers, where it can interact with membrane proteins and affect their function. Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound .
属性
IUPAC Name |
12-bromododecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBOCVJPIJRGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669816 | |
| Record name | (12-Bromododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202920-07-8 | |
| Record name | (12-Bromododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1499672.png)
![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-N,1-dimethyl-8-[[1-(methylsulfonyl)-4-piperidinyl]amino]-](/img/structure/B1499676.png)
